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molecular formula C12H21N3O2 B8680794 N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N,N-diethylurea CAS No. 55808-37-2

N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N,N-diethylurea

Cat. No. B8680794
M. Wt: 239.31 g/mol
InChI Key: PIFBWXULXGPZKO-UHFFFAOYSA-N
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Patent
US04183856

Procedure details

Using 3-amino-5-t-butylisoxazole and N,N-diethylcarbamoyl chloride, the reaction is effected as in Example 1, whereby 1,1-diethyl-3-(5-t-butyl-3-isoxazolyl)urea is obtained. Yield is 98.2%. Melting point is 122.0° to 123.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[O:4][N:3]=1.[CH2:11]([N:13]([CH2:17][CH3:18])[C:14](Cl)=[O:15])[CH3:12]>>[CH2:11]([N:13]([CH2:17][CH3:18])[C:14]([NH:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[O:4][N:3]=1)=[O:15])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NOC(=C1)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(=O)Cl)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)NC1=NOC(=C1)C(C)(C)C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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